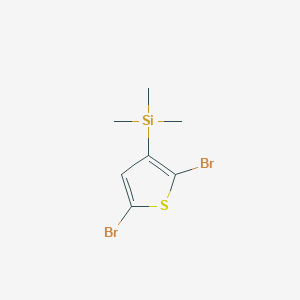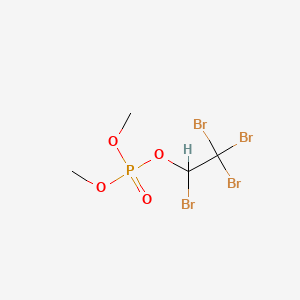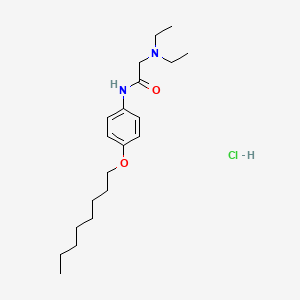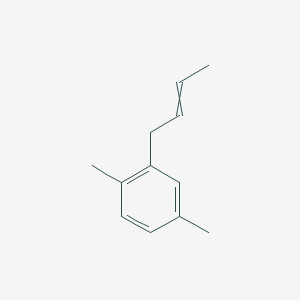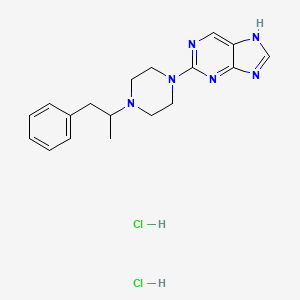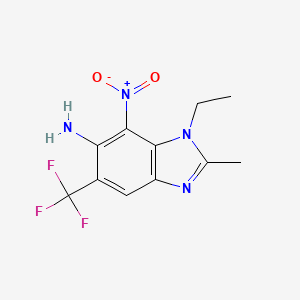
Diazene, (pentafluorophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (pentafluorophenyl)phenyl- is a chemical compound with the molecular formula C12H5F5N2. It is a derivative of diazene, where one phenyl group is substituted with a pentafluorophenyl group. This compound is known for its unique chemical properties due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct electronic and steric characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (pentafluorophenyl)phenyl- typically involves the reaction of pentafluorophenylhydrazine with phenyl diazonium salts. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diazene, (pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl or pentafluorophenyl compounds.
Applications De Recherche Scientifique
Diazene, (pentafluorophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Diazene, (pentafluorophenyl)phenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
- Diazene, bis(pentafluorophenyl)-
- Diazene, bis(phenyl)-
- Pentafluorophenylhydrazine
Comparison: Diazene, (pentafluorophenyl)phenyl- is unique due to the presence of both phenyl and pentafluorophenyl groups, which provide a balance of electronic and steric effects. This makes it more versatile in chemical reactions compared to its analogs, which may have only phenyl or pentafluorophenyl groups.
Propriétés
Numéro CAS |
40474-31-5 |
|---|---|
Formule moléculaire |
C12H5F5N2 |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H5F5N2/c13-7-8(14)10(16)12(11(17)9(7)15)19-18-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
BMCAYVUKZRCOSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


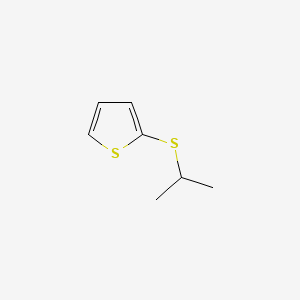
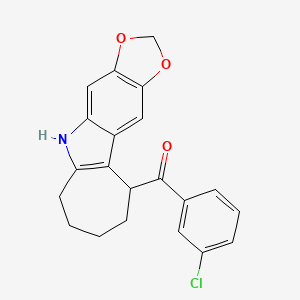
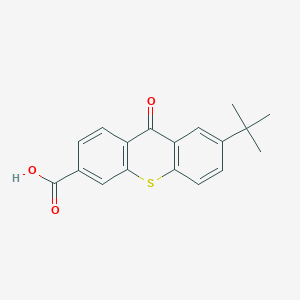
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
